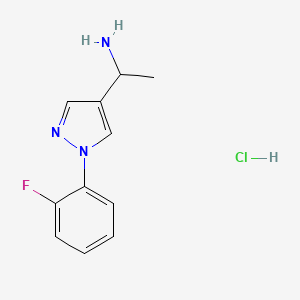

1-(4-甲氧基苯基)-1H-吡唑-3-胺

描述

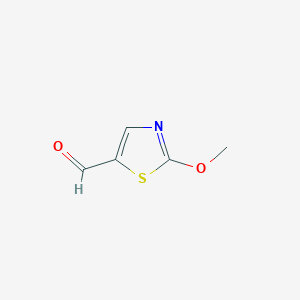

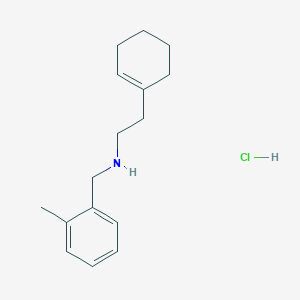

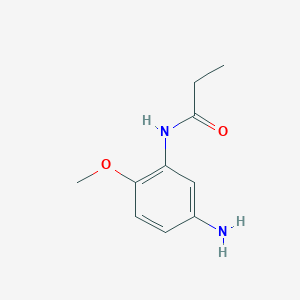

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine, also known as 4-Methoxyphenylpyrazolone, is a synthetic compound with a wide range of applications in the field of organic chemistry. It is an aromatic heterocyclic compound with a pyrazole nucleus and a methoxyphenyl substituent. This compound has been used in various research studies due to its unique properties and its ability to act as a ligand in coordination chemistry. It has also been used in the synthesis of several organic compounds and as a reagent in organic reactions.

科学研究应用

还原胺合成:一项研究描述了利用还原胺方法合成次级胺,包括1-(4-甲氧基苯基)-1H-吡唑-3-胺衍生物。这种方法对于创造生物活性分子和药用成分(Bawa, Ahmad, & Kumar, 2009)至关重要。

吡唑并[1,5-a]嘧啶衍生物的合成:另一项研究专注于从3-(4-甲氧基苯基)-3-氧代丙腈出发,环境友好地合成吡唑并[1,5-a]嘧啶衍生物。然后评估这些衍生物的抗炎和抗癌活性,展示了潜在的药用应用(Kaping et al., 2016)。

合成和光谱学研究:一项研究探讨了涉及1-(4-甲氧基苯基)-1H-吡唑-3-胺衍生物的席夫碱配体的合成和表征。该研究包括光谱学和X射线晶体学技术,以了解这些化合物的结构和化学性质(Hayvalı, Unver, & Svoboda, 2010)。

用于医疗应用的水凝胶改性:另一项研究重点介绍了使用各种胺化合物,包括1-(4-甲氧基苯基)-1H-吡唑-3-胺衍生物,改性聚乙烯醇/丙烯酸水凝胶。这项研究提出了在医疗用途中创造具有增强抗菌和抗真菌性能的聚合物的潜在应用(Aly & El-Mohdy, 2015)。

吡唑衍生物的合成和细胞毒性:在一项探索吡唑衍生物的研究中,合成了5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,并对其针对尔立克氏腹水癌细胞的体外细胞毒活性进行了筛选,表明其在癌症治疗中的潜力(Hassan, Hafez, & Osman, 2014)。

用于焦虑和抑郁症的CRF1拮抗剂:对8-(4-甲氧基苯基)吡唑并[1,5-a]-1,3,5-三嗪的研究,这些化合物在结构上与1-(4-甲氧基苯基)-1H-吡唑-3-胺相关,揭示了它们作为促肾上腺皮质激素释放因子受体-1拮抗剂的潜力。这表明了在开发治疗焦虑和抑郁症的可能应用(Gilligan et al., 2009)。

作用机制

Target of Action

Compounds like “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” often target specific proteins or enzymes in the body, depending on their structure and functional groups. For instance, some compounds with a pyrazole core have been found to interact with various enzymes and receptors, including cyclooxygenase enzymes, GABA receptors, and more .

Mode of Action

The mode of action of “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” would depend on its specific target. It might inhibit or activate its target, leading to downstream effects. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, preventing it from catalyzing its usual reaction .

Biochemical Pathways

The affected pathways would depend on the specific target of “1-(4-methoxyphenyl)-1H-pyrazol-3-amine”. If it targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would influence its bioavailability .

Result of Action

The molecular and cellular effects of “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1-(4-methoxyphenyl)-1H-pyrazol-3-amine”. For instance, certain conditions might enhance or inhibit its interaction with its target .

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)